2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide
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Overview
Description
2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzaldehyde.
Formation of the Schiff Base: The Schiff base is formed by reacting the benzothiazole derivative with 2-chloro-6-fluorobenzaldehyde under basic conditions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the Schiff base with N-cyclohexylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE shares structural similarities with other benzothiazole derivatives and Schiff bases.
Organochlorine Compounds: Such as trichloroethylene and dichloromethane, which also contain chlorine atoms and exhibit diverse chemical properties.
Uniqueness
- The unique combination of the benzothiazole core, chlorofluorophenyl group, and thioether linkage distinguishes this compound from other similar molecules.
- Its potential biological activity and versatility in chemical synthesis make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H21ClFN3OS2 |
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Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-[[6-[(2-chloro-6-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C22H21ClFN3OS2/c23-17-7-4-8-18(24)16(17)12-25-15-9-10-19-20(11-15)30-22(27-19)29-13-21(28)26-14-5-2-1-3-6-14/h4,7-12,14H,1-3,5-6,13H2,(H,26,28) |
InChI Key |
NUGGMFVUXOIVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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